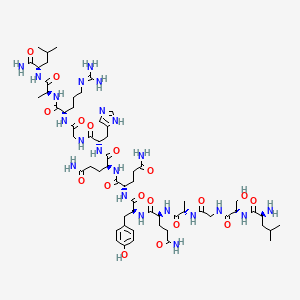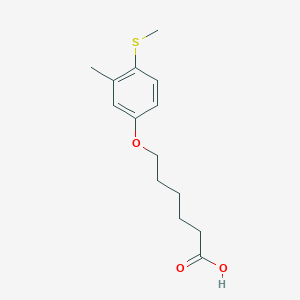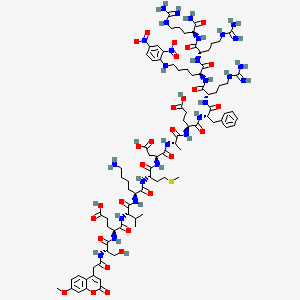
Mca-SEVKMDAEFRK(Dnp)RR-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a synthetic peptide that contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site. It is a substrate of thimet oligopeptidase (TOP) and is primarily used in Alzheimer’s disease research . The compound has a molecular weight of 2033.18 and a chemical formula of C87H129N27O28S .
Preparation Methods
The synthesis of Mca-SEVKMDAEFRK(Dnp)RR-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Cleavage of the peptide from the resin.
Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).
Industrial production methods may involve scaling up the SPPS process and optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Mca-SEVKMDAEFRK(Dnp)RR-NH2 undergoes several types of chemical reactions, including:
Cleavage by Enzymes: The peptide is cleaved by enzymes such as beta-secretase and thimet oligopeptidase, resulting in the release of fluorescent groups.
Fluorescence Quenching: The peptide contains a highly fluorescent 7-methoxycoumarin group that is quenched by resonance energy transfer to the 2,4-dinitrophenyl group.
Common reagents and conditions used in these reactions include enzyme solutions and appropriate buffers. The major products formed from these reactions are the cleaved peptide fragments and the released fluorescent groups .
Scientific Research Applications
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is widely used in scientific research, particularly in the following areas:
Alzheimer’s Disease Research: The peptide is used to study the cleavage of amyloid precursor protein by beta-secretase, a key step in the formation of amyloid-beta plaques associated with Alzheimer’s disease
Enzyme Activity Assays: The peptide serves as a substrate in assays to measure the activity of enzymes such as beta-secretase and thimet oligopeptidase.
Drug Development: Researchers use the peptide to screen for potential inhibitors of beta-secretase and other enzymes involved in Alzheimer’s disease.
Mechanism of Action
The mechanism of action of Mca-SEVKMDAEFRK(Dnp)RR-NH2 involves its cleavage by specific enzymes. The peptide contains a beta-secretase cleavage site, and when cleaved by beta-secretase, it releases a fluorescent group. This fluorescence can be measured to quantify enzyme activity. The molecular targets of the peptide include beta-secretase and thimet oligopeptidase .
Comparison with Similar Compounds
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is unique due to its specific sequence and the presence of both a fluorescent group and a quencher group. Similar compounds include:
Mca-SEVNLDAEFRK(Dnp)RR-NH2: A fluorogenic peptide substrate used to measure the activity of beta-secretase and thimet oligopeptidase.
Mca-SEVNLDAEFR-K(Dnp)-RR-NH2 (acetate): Another fluorogenic substrate for beta-secretase, which releases 7-methoxycoumarin-4-acetyl upon cleavage.
These similar compounds share the same general structure and function but may differ in specific amino acid sequences or modifications.
Properties
Molecular Formula |
C87H129N27O28S |
|---|---|
Molecular Weight |
2033.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H129N27O28S/c1-45(2)71(112-80(132)59(28-30-68(119)120)107-83(135)63(44-115)101-66(116)39-48-40-70(123)142-65-42-50(141-4)24-25-51(48)65)84(136)109-55(18-9-11-32-88)76(128)108-60(31-37-143-5)79(131)111-62(43-69(121)122)81(133)100-46(3)73(125)103-58(27-29-67(117)118)78(130)110-61(38-47-16-7-6-8-17-47)82(134)106-57(22-15-36-99-87(94)95)77(129)104-54(19-10-12-33-96-52-26-23-49(113(137)138)41-64(52)114(139)140)75(127)105-56(21-14-35-98-86(92)93)74(126)102-53(72(89)124)20-13-34-97-85(90)91/h6-8,16-17,23-26,40-42,45-46,53-63,71,96,115H,9-15,18-22,27-39,43-44,88H2,1-5H3,(H2,89,124)(H,100,133)(H,101,116)(H,102,126)(H,103,125)(H,104,129)(H,105,127)(H,106,134)(H,107,135)(H,108,128)(H,109,136)(H,110,130)(H,111,131)(H,112,132)(H,117,118)(H,119,120)(H,121,122)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99)/t46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1 |
InChI Key |
XUDKXGUKZYNWPG-VWXYQOISSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



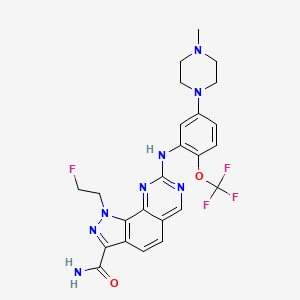
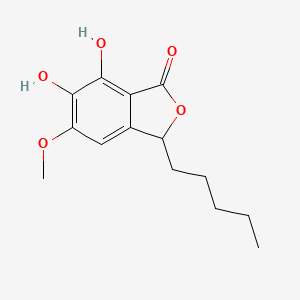

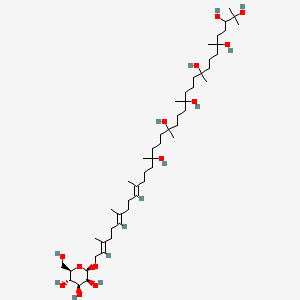
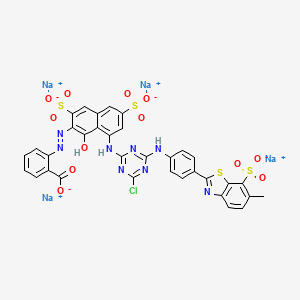
![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
methyl phosphate](/img/structure/B12382438.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)
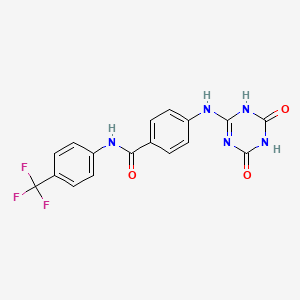
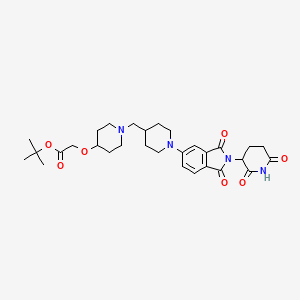
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
